molecular formula C27H27N3O6 B117462 Met-camo CAS No. 148717-84-4

Met-camo

Cat. No.: B117462
CAS No.: 148717-84-4
M. Wt: 489.5 g/mol
InChI Key: CEBCASROENGJPG-XYMPQYMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Met-camo involves the acylation of 14-hydroxycodeinone with p-nitrocinnamoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, under anhydrous conditions. The resulting product is then subjected to hydrogenation to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Met-camo undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Met-camo has a wide range of applications in scientific research:

Mechanism of Action

Met-camo exerts its effects by selectively binding to the mu-opioid receptor. This binding inhibits the receptor’s activity, preventing the typical physiological responses associated with opioid agonists such as morphine. The compound’s antagonistic action is attributed to its ability to induce a conformational change in the receptor, thereby blocking the binding of endogenous opioids .

Comparison with Similar Compounds

    N-cyclopropylmethylnor-5 beta-methyl-14 beta-(p-nitrocinnamoylamino)-7,8-dihydromorphinone (N-CPM-MET-CAMO): Another mu-opioid receptor antagonist with similar binding properties.

    14-Hydroxy-7,8-dihydromorphinone (Oxymorphone): A potent opioid agonist used clinically for pain management.

    Naloxone and Naltrexone: Opioid antagonists used in the treatment of opioid overdose and dependence.

Uniqueness: Met-camo is unique due to its high selectivity and irreversible binding to the mu-opioid receptor. This property makes it an invaluable tool for studying long-term receptor interactions and the development of opioid tolerance and dependence .

Properties

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-25-21(32)11-12-27(28-22(33)10-5-16-3-7-18(8-4-16)30(34)35)20-15-17-6-9-19(31)24(36-25)23(17)26(25,27)13-14-29(20)2/h3-10,20,31H,11-15H2,1-2H3,(H,28,33)/b10-5+/t20-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCASROENGJPG-XYMPQYMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-84-4
Record name 5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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